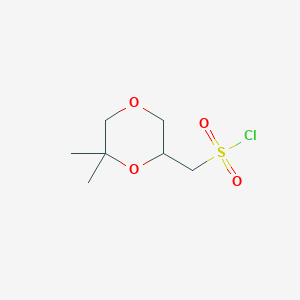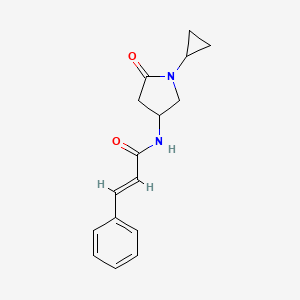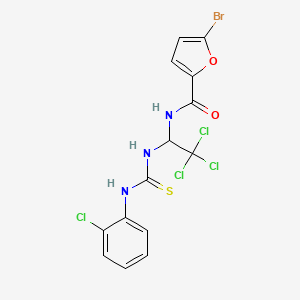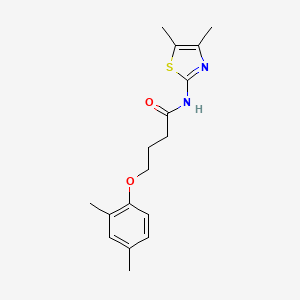
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138584-95-7 . It has a molecular weight of 228.7 and its IUPAC name is (6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .科学的研究の応用
Chemical Transformations and Synthesis
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride plays a significant role in chemical synthesis, showcasing its versatility in forming complex molecules. For instance, it has been utilized in the addition of methanesulfenyl chloride to specific dioxan derivatives, leading to a variety of products through substitution reactions. These processes highlight its utility in creating compounds with potential applications in material science and pharmaceuticals (Yoshimura et al., 1974). Moreover, it has been effective in the selective chlorination of pentitols, transforming unprotected d-arabinitol into its 1,5-dichloro derivative, which emphasizes its role in the modification of sugars for various applications (Benazza et al., 1991).
Catalysis and Chemical Reactions
In catalysis, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride contributes to the development of new reaction pathways. A notable application is its involvement in the sulfenyletherification of unsaturated alcohols, where it acts as a precursor in the generation of methanesulfenyl chloride under specific conditions. This process underscores its utility in synthesizing sulfenylated ethers, which are valuable in pharmaceutical and material sciences (Gao et al., 2018).
Protective Groups in Organic Synthesis
It also finds application as a protective group for amines in organic synthesis. The introduction of a 2-(1,3-dioxan-2-yl)ethylsulfonyl group demonstrates its importance in the temporary modification of amines, enabling selective reactions that would otherwise be challenging. This capability is crucial for the stepwise construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds (Sakamoto et al., 2006).
Atmospheric Chemistry and Environmental Science
Beyond synthetic chemistry, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is relevant in environmental science, particularly in the study of atmospheric chemistry. It serves as a marker for understanding the transformation of sulfur-containing compounds in the atmosphere, offering insights into the biogeochemical cycling of sulfur and its implications for climate modeling (Kelly & Murrell, 1999).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
特性
IUPAC Name |
(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPWFZMMEJJFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)






![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)

